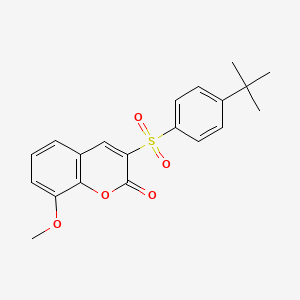

3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Based on the available information, the synthesis of compounds similar to “3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one” involves reactions of arenes that involve attack on the carbon atoms of the aromatic ring . For example, the synthesis of (4-tert-butylphenyl)ethanone illustrates this as well as the sequential use of alkylation and acylation reactions .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes .Applications De Recherche Scientifique

Antibacterial Applications

Research indicates that derivatives of chromen-2-one, including those related to the 3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one structure, have exhibited significant antibacterial activity. For instance, Behrami and Dobroshi (2019) synthesized compounds related to 4-hydroxy-chromen-2-one and tested their antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds showed high levels of bacteriostatic and bactericidal activity, suggesting the potential of chromen-2-one derivatives in antibacterial applications (Behrami & Dobroshi, 2019).

Enzyme Inhibition

Another study by Alpegiani et al. (1994) explored cephem sulfones, including tert-butyl and phenyl ketones derived from 4-carboxycephem, for their ability to inhibit human leukocyte elastase (HLE). These compounds, through modification and functionalization, showed potent biochemical activity and stability, suggesting their utility in developing HLE inhibitors (Alpegiani et al., 1994).

Organic Synthesis and Catalysis

In the realm of synthetic organic chemistry, compounds like 3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one serve as key intermediates or catalysts in various reactions. For example, synthetic protocols leveraging aryl bromides, similar to the structure of our compound of interest, have been developed for constructing thiol end-capped molecular wires, showcasing the utility of such compounds in molecular electronics and organic synthesis (Stuhr-Hansen et al., 2005).

Fluorescent Probes and Sensing

Compounds structurally related to 3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one have also been investigated for their potential as fluorescent probes. A study by Hu et al. (2014) developed a fluorescent probe based on coumarin, demonstrating significant emission shifts upon binding with Zn2+ ions. This indicates the potential for such compounds in environmental monitoring, water treatment, and bio-imaging applications (Hu et al., 2014).

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)sulfonyl-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5S/c1-20(2,3)14-8-10-15(11-9-14)26(22,23)17-12-13-6-5-7-16(24-4)18(13)25-19(17)21/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWNYCCITBAOCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2767274.png)

![(E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate](/img/structure/B2767276.png)

![Tert-butyl N-[(1S,2S)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate](/img/structure/B2767280.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2767281.png)

![Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2767282.png)

![3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B2767284.png)

![[3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol](/img/structure/B2767286.png)

![3-Chloro-5-(pyrazin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B2767291.png)